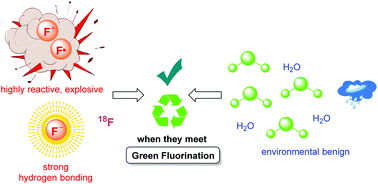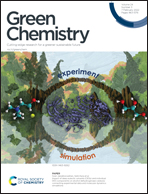Recent progress on fluorination in aqueous media
Green Chemistry Pub Date: 2017-07-10 DOI: 10.1039/C7GC01566F
Abstract
Advances in aqueous fluorination during the last few decades are summarized in this review. Fluorinated compounds have dominated a large percentage of agrochemicals and pharmaceuticals and a mass of functional materials. The incorporation of fluorine atoms into organic molecules has become one of the mainstream technologies for their functional modification. Water is very environmentally friendly and has advantageous physicochemical properties. Fluorination reactions in aqueous media are highly sought-after, and have attracted great attention in research areas ranging from medicinal chemistry to materials science. In early times and for a long time, fluorination was thought to be diametrically opposed to water or moisture. However, recent examples have conflicted with this viewpoint. The successful merger of “untamed” fluorine and “mild” water in chemical reactions has set up a new prospect for green chemistry. A considerable amount of remarkable research works have been carried out using water as a (co)solvent and/or a reactant for transformations including electrophilic, radical, or nucleophilic fluorination. We hope that this review will serve as a guide to better understand and to further broaden the field of fluorine chemistry in aqueous conditions.

Recommended Literature
- [1] Synthesis of Sn/MoS2/C composites as high-performance anodes for lithium-ion batteries
- [2] Formation of 2-phenylethanol from styrene in the presence of zeolites and UV irradiation
- [3] 24. The absorption spectra of mono-, di-, and tri-chloroamines and some aliphatic derivatives
- [4] SiC/(SiC+glass)/glass coating for carbon-bonded carbon fibre composites
- [5] Front cover
- [6] Binding-induced, turn-on fluorescence of the EGFR/ERBB kinase inhibitor, lapatinib†
- [7] Front cover
- [8] Solution-based synthesis of wurtzite Cu2ZnSnS4 nanoleaves introduced by α-Cu2S nanocrystals as a catalyst†
- [9] Metal–organic framework-derived indium–copper bimetallic oxide catalysts for selective aqueous electroreduction of CO2†
- [10] Slow water dynamics in dehydrated human Jurkat T cells evaluated by dielectric spectroscopy with the Bruggeman–Hanai equation†










